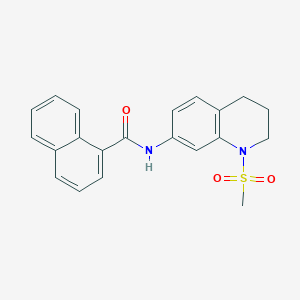

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-27(25,26)23-13-5-8-16-11-12-17(14-20(16)23)22-21(24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWDLXTWAPRPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Method

Coupling Reagent Method

- Use EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

- Stir the mixture at room temperature for 12 hours.

Analytical Data for Final Product :

- Molecular Formula : C₂₁H₂₀N₂O₃S.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.78–1.85 (m, 2H, CH₂), 2.70 (t, J = 6.3 Hz, 2H, CH₂), 3.01 (s, 3H, SO₂CH₃), 3.40 (t, J = 6.1 Hz, 2H, CH₂), 7.30–7.45 (m, 4H, ArH), 7.85–8.05 (m, 4H, ArH), 8.25 (d, J = 8.5 Hz, 1H, ArH), 10.21 (s, 1H, NH).

- HRMS (ESI+) : m/z calcd. for C₂₁H₂₀N₂O₃S [M+H]⁺: 381.1274; found: 381.1278.

Reaction Optimization and Challenges

Regioselectivity in Cyclization

Sulfonylation Side Reactions

Amidation Efficiency

Applications and Derivatives

The compound’s structural analogs, such as N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide, exhibit bioactivity as ABC transporter modulators. Modifications at the naphthalene ring (e.g., halogenation) are explored to enhance pharmacokinetic properties.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other THQ- and naphthalene-derived molecules allow for critical comparisons. Below is a detailed analysis:

Structural Analogues and Functional Group Variations

Key Observations:

- The thiophene-2-carbonyl substituent in introduces sulfur-based aromaticity, which may enhance binding to metalloenzymes or alter redox properties compared to the target’s methanesulfonyl group. The quinuclidine group in is a bicyclic amine, enabling distinct hydrogen-bonding interactions compared to the target’s planar naphthalene system.

- Functional Group Comparisons: Carboxamide vs. Aromatic Systems: The naphthalene group in the target offers extended π-stacking capability compared to the benzene ring in or the thiophene in , likely influencing binding affinity in hydrophobic pockets.

Hazard Profiles:

- The isobutyryl-substituted analog exhibits acute oral toxicity (H302) and skin irritation (H315), possibly linked to its acyl group. The target’s methanesulfonyl group may reduce such risks due to lower reactivity, though confirmatory data are lacking.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a tetrahydroquinoline core with a naphthalene carboxamide moiety, suggesting various interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The presence of the methanesulfonyl group is particularly significant as it may enhance the compound's solubility and bioavailability.

Research indicates that this compound may act primarily as an inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis. Inhibition of this enzyme can disrupt translation processes in various organisms, potentially leading to antimicrobial effects. The binding interactions with biological targets are often studied using techniques such as surface plasmon resonance and molecular docking simulations, which help elucidate the binding affinities and modes of interaction.

Antimicrobial Properties

The biological activity of this compound has been explored in several studies:

- Inhibition of Methionyl-tRNA Synthetase : This compound has shown significant inhibitory effects on methionyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This suggests potential applications as an antibiotic agent targeting bacterial infections.

- Antimycobacterial Activity : In vitro studies have demonstrated that related compounds exhibit activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin . Although specific data for the target compound is limited, its structural analogs indicate a promising direction for further investigation.

- Cytotoxicity : Preliminary assessments indicate that the compound maintains low cytotoxicity against human cell lines while exerting potent antimicrobial effects. This balance is crucial for developing therapeutic agents that minimize adverse effects on human health .

Case Studies

Several case studies have investigated the biological activities associated with similar compounds:

- Study on Ring-Substituted Naphthalene Carboxamides : A series of ring-substituted naphthalene carboxamides were synthesized and tested for their antibacterial properties. Some compounds demonstrated significant activity against resistant strains of bacteria like MRSA, indicating a potential pathway for developing new antibiotics .

- Structural Activity Relationship (SAR) Analysis : Research into the SAR of related compounds has shown that lipophilicity and electronic properties significantly influence biological activity. Compounds with higher lipophilicity tended to exhibit better antibacterial properties .

Table 1: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide, and what reaction conditions are critical for optimal yields?

The synthesis typically involves multi-step organic reactions:

Tetrahydroquinoline core formation : Catalytic hydrogenation of an aniline derivative to generate the tetrahydroquinoline scaffold .

Methanesulfonyl group introduction : Reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine) at 0–25°C .

Naphthalene carboxamide coupling : Amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Critical considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Purification via column chromatography or recrystallization ensures high purity.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

Key techniques include:

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl protons at δ 3.2–3.5 ppm) and confirms regioselectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.12) .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

Reported activities include:

- Antimicrobial properties : Tested against Gram-positive (Staphylococcus aureus) and fungal (Candida albicans) strains via broth microdilution (MIC values: 2–16 µg/mL) .

- Enzyme inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀: <1 µM) .

- Neuroprotective effects : In vitro models (e.g., SH-SY5Y cells) assess reduction of oxidative stress (EC₅₀: 10 µM) .

Advanced Research Questions

Q. How can researchers address low yields during the methanesulfonylation step, and what mechanistic insights explain these challenges?

Issue : Competing side reactions (e.g., sulfonate ester formation). Solutions :

- Optimized stoichiometry : Use 1.2 equivalents of methanesulfonyl chloride to minimize excess reagent .

- Temperature control : Maintain 0°C during addition to reduce hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement .

Mechanism : The reaction proceeds via an SN² mechanism, where the sulfonyl group displaces a leaving group on the tetrahydroquinoline nitrogen .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Approaches :

- Orthogonal assays : Validate kinase inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric (³²P-ATP) methods .

- Structural analogs : Compare activity across derivatives to identify SAR trends (e.g., naphthalene substituents enhance binding affinity) .

- Crystallographic analysis : Resolve target-ligand complexes (e.g., using SHELX ) to confirm binding modes .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?

Methodology :

- ADMET prediction : Tools like SwissADME calculate logP (3.2), bioavailability (85%), and CYP450 inhibition risks .

- Molecular docking : AutoDock Vina models interactions with targets (e.g., EGFR kinase domain, binding energy: −9.2 kcal/mol) .

- Toxicogenomics : Compare gene expression profiles (e.g., HepG2 cells) to identify off-target effects .

Key Methodological Recommendations

- Synthetic challenges : Prioritize anhydrous conditions and inert atmospheres for sulfonamide coupling .

- Biological assays : Use cell-based models (e.g., neuronal apoptosis assays) to validate neuroprotective claims .

- Data validation : Cross-reference crystallographic (SHELX ) and spectroscopic data to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.